Sulfenamide

Descripción general

Descripción

Las sulfenamidas son una clase de compuestos organosulfurados caracterizados por la fórmula general R−S−N(−R)₂, donde los grupos R pueden ser hidrógeno, alquilo o arilo . Estos compuestos son notables por su uso en la vulcanización del caucho utilizando azufre . Las sulfenamidas están relacionadas con las sulfinamidas y las sulfonamidas, que son formas oxidadas de las sulfenamidas .

Métodos De Preparación

Las sulfenamidas se preparan típicamente mediante la reacción de cloruros de sulfenilo con aminas . La reacción general es la siguiente:

RSCl+R2′NH→RSNR2′+HCl

Esta reacción sigue las reglas estándar de sustitución nucleofílica bimolecular, con el centro de nitrógeno actuando como nucleófilo . Otros métodos incluyen la reacción de haluros de sulfenilo con amoníaco, tioles, disulfuros y tiocianatos de sulfenilo . Industrialmente, el acoplamiento oxidativo de tioles y aminas ha surgido como un método altamente eficiente para sintetizar sulfenamidas .

Análisis De Reacciones Químicas

Las sulfenamidas experimentan varios tipos de reacciones, que incluyen:

Sustitución Nucleofílica: El átomo de azufre en las sulfenamidas es electrófilo, permitiendo el ataque nucleofílico por aminas, tioles y haluros de alquil-magnesio.

Reducción: Las sulfenamidas se pueden reducir de nuevo a sulfuros y disulfuros.

Los reactivos comunes utilizados en estas reacciones incluyen cloruros de sulfenilo, tioles, disulfuros y tiocianatos de sulfenilo . Los principales productos formados a partir de estas reacciones incluyen nuevos compuestos de sulfenamida, sulfuros y disulfuros .

Aplicaciones Científicas De Investigación

Las sulfenamidas han encontrado diversas aplicaciones en la investigación científica y la industria:

Química: Se utilizan como bloques de construcción en la síntesis de otros compuestos organosulfurados.

Biología: Se emplean en el estudio de la formación de enlaces azufre-nitrógeno y sus implicaciones biológicas.

Industria: Ampliamente utilizado como aceleradores de vulcanización en la industria del caucho.

Mecanismo De Acción

El mecanismo de acción de las sulfenamidas implica la formación y la escisión del enlace azufre-nitrógeno. El átomo de azufre en las sulfenamidas es electrófilo, lo que lo hace susceptible al ataque nucleofílico . Esta propiedad se explota en diversas reacciones químicas, incluida la síntesis de otros compuestos organosulfurados . Los objetivos moleculares y las vías involucradas en estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .

Comparación Con Compuestos Similares

Las sulfenamidas son similares a las sulfinamidas y las sulfonamidas, que también son compuestos organosulfurados que contienen enlaces azufre-nitrógeno . Las sulfenamidas son únicas debido a su alta labilidad y versatilidad en las reacciones químicas . Otros compuestos similares incluyen:

Sulfinamidas: Caracterizado por la fórmula general RS(O)NR₂.

Sulfonamidas: Caracterizado por la fórmula general RS(O)₂NR₂.

Sulfonimidamidas: Utilizado en la síntesis de varios compuestos organosulfurados.

Las sulfenamidas se distinguen por su capacidad de actuar como intermediarios en la síntesis de una amplia gama de valiosos compuestos organosulfurados .

Propiedades

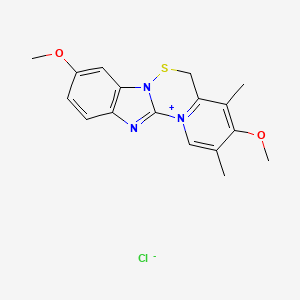

IUPAC Name |

5,13-dimethoxy-4,6-dimethyl-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N3O2S.ClH/c1-10-8-19-15(11(2)16(10)22-4)9-23-20-14-7-12(21-3)5-6-13(14)18-17(19)20;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZLUNIWYYOJPC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+]2=C(CSN3C2=NC4=C3C=C(C=C4)OC)C(=C1OC)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121459-89-0 | |

| Record name | 5H-Pyrido[1′,2′:4,5][1,2,4]thiadiazino[2,3-a]benzimidazol-13-ium, 3,9-dimethoxy-2,4-dimethyl-, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121459-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

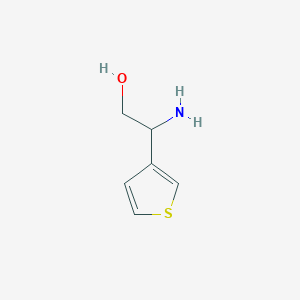

Feasible Synthetic Routes

A: Sulfenamides are widely utilized in the rubber industry as vulcanization accelerators. [, , , ] They play a crucial role in controlling the rate and efficiency of sulfur vulcanization, ultimately influencing the final properties of rubber products.

A: Sulfenamides decompose at vulcanization temperatures, generating reactive polysulfidic complexes and other products like 2-mercaptobenzothiazole (MBT). [, ] These species actively participate in crosslinking reactions with rubber molecules, leading to the formation of a three-dimensional network structure.

A: Yes, the structure of the Sulfenamide significantly affects its activity. [, ] For instance, the type of amine substituent on the this compound nitrogen influences its scorch delay (premature vulcanization) and cure rate. Bulkier substituents generally lead to longer scorch times. The sulfur-linked heterocyclic moiety also plays a role.

A: Both inductive and steric effects come into play. [] Electron-donating substituents on either the carbamate or this compound nitrogen increase cure rates and shorten scorch times due to their positive inductive effect. Steric hindrance, particularly at the this compound nitrogen, generally increases scorch time. The position of branching on alkyl substituents also matters, with branching at the carbon beta to the nitrogen having a more pronounced effect on scorch time compared to alpha carbon branching.

A: The amine fragment typically forms a salt with 2-mercaptobenzothiazole (MBT), which is generated during the this compound decomposition. [] This MBT–amine complex prevents the further reaction of MBT to form zinc mercaptobenzothiazole (ZHBT) in the presence of zinc oxide.

A: Thiocarbamyl Sulfenamides exhibit greater sulfur utilization efficiency compared to benzothiazole Sulfenamides. [] This allows for the use of 15-20% higher sulfur levels with thiocarbamyl Sulfenamides, ultimately enabling a reduction in accelerator levels by approximately 40% while achieving comparable vulcanizate properties.

A: Combining Sulfenamides with other accelerators, such as 1,6-bis(N,N'-dibenzylthiocarbamoyldithio)-hexane (DBTH), can create synergistic effects. [] These binary systems offer improved scorch safety at elevated temperatures, faster cure rates, and better reversion resistance compared to single accelerator systems.

A: Yes, thermal decomposition studies using techniques like differential scanning calorimetry (DSC) reveal that Sulfenamides decompose rapidly at temperatures around 210–220°C. [, ] This decomposition generates the reactive species responsible for vulcanization. The specific decomposition pathway and product distribution can vary depending on the this compound structure.

- Flame Retardants: Sulfenamides are effective radical generators at elevated temperatures due to the homolytic cleavage of S-N or S-N-S bonds. This property makes them suitable as halogen-free flame retardants in polymers like polypropylene (PP), low-density polyethylene (LDPE), and polystyrene (PS). []

- Drug Delivery: this compound prodrugs have been investigated for improving the bioavailability of drugs like metformin [] and linezolid. [, ] These prodrugs leverage the reaction of Sulfenamides with endogenous thiols like glutathione to release the active drug molecule.

A: One challenge is premature bioactivation. For instance, studies on a metformin this compound prodrug showed accumulation and conversion within red blood cells, leading to a sustained release profile. [] While this is beneficial, premature bioactivation of this compound prodrugs can occur on the apical surface of cell monolayers, potentially impacting their efficacy. []

A: Yes, computational chemistry methods have been used to study the electronic structure, conformational preferences, and rotational barriers in Sulfenamides. [] Such studies provide insights into the structure-activity relationships of these compounds and their reactivity in various chemical environments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B3320105.png)

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3320119.png)

![2-[5-Amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]-3,4,5,6,7,8-hexahydroquinazolin-4-one](/img/structure/B3320121.png)

![5-(Chloroacetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3320135.png)

![7-hydroxy-1,2,3,4-tetrahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B3320146.png)

![2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3320181.png)